molecular formula C16H22N2O2 B5875356 N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B5875356
M. Wt: 274.36 g/mol
InChI Key: FHZPWYQGMMNDDO-UHFFFAOYSA-N
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Description

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide is an organic compound that belongs to the class of cyclohexanecarboxamides. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further linked to a 4-methylanilino group through an oxoethyl bridge. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the 4-methylanilino intermediate: This can be achieved through the nitration of toluene followed by reduction to form 4-methylaniline.

    Formation of the oxoethyl intermediate: This involves the reaction of ethyl chloroformate with an appropriate amine to form the oxoethyl group.

    Coupling of intermediates: The 4-methylanilino intermediate is then coupled with the oxoethyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

    Oxidation products: Formation of oxides or hydroxyl derivatives.

    Reduction products: Formation of alcohols or amines.

    Substitution products: Formation of substituted anilino derivatives.

Scientific Research Applications

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the cyclohexane ring and the oxoethyl bridge, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-9-14(10-8-12)18-15(19)11-17-16(20)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPWYQGMMNDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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